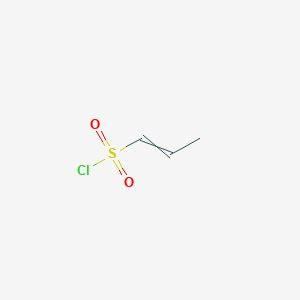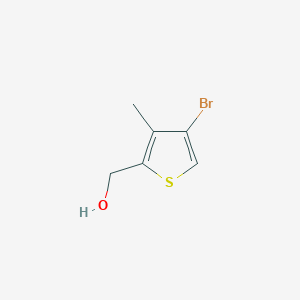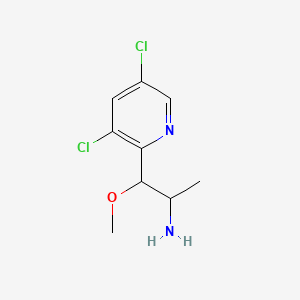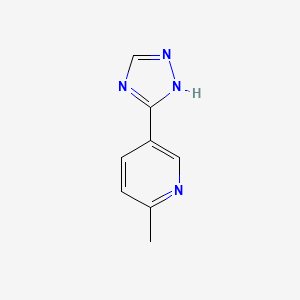
N-(5,6-Diamino-2-pyridyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-Diamino-2-pyridyl)acetamide typically involves the reaction of 5,6-diamino-2-pyridine with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-(5,6-Diamino-2-pyridyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like sodium borohydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(5,6-Diamino-2-pyridyl)acetamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(5,6-Diamino-2-pyridyl)acetamide involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- N-(4-Amino-2-pyridyl)acetamide
- N-(3,4-Diamino-2-pyridyl)acetamide
- N-(5-Amino-2-pyridyl)acetamide
Comparison: N-(5,6-Diamino-2-pyridyl)acetamide is unique due to the presence of two amino groups at positions 5 and 6 on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds . This structural feature may enhance its ability to form hydrogen bonds and interact with biological targets more effectively .
Eigenschaften
Molekularformel |
C7H10N4O |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
N-(5,6-diaminopyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H10N4O/c1-4(12)10-6-3-2-5(8)7(9)11-6/h2-3H,8H2,1H3,(H3,9,10,11,12) |
InChI-Schlüssel |
DGEQCFRQROTERF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=C(C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


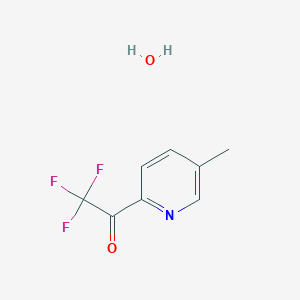
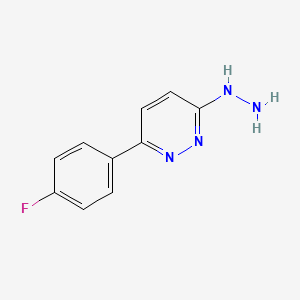
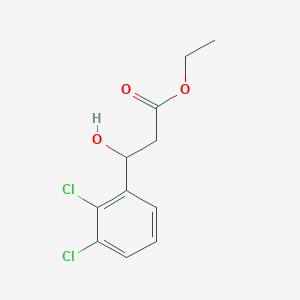

![N-Methylbenzo[b]thiophen-4-amine](/img/structure/B13675125.png)


![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)

